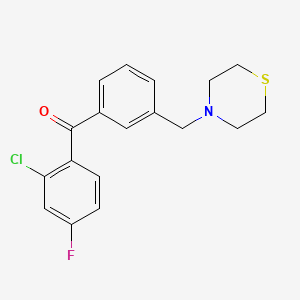
2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone" is a chemically synthesized molecule that appears to be related to various benzophenone derivatives with potential biological activity. While the exact compound is not directly mentioned in the provided papers, the research on similar compounds offers insights into the chemical characteristics and potential applications of such molecules. For instance, fluorinated benzophenone derivatives have been studied for their potential as multipotent agents against Alzheimer's disease, indicating the relevance of such compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and conditions. For example, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was achieved and its structure was studied both theoretically and experimentally . Another study describes the lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes and its application in synthesizing new ortho-functionalized benzophenone derivatives, which could be relevant to the synthesis of the compound . Additionally, a short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone was developed, demonstrating the potential for industrial-scale production of related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. Single-crystal X-ray analysis has been employed to determine the crystal structure of synthesized compounds, such as the enantiopure compound 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride . Similarly, the structure of a novel inhibitor of hepatitis B was elucidated, revealing its existence in a monoclinic P21/c space group . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of such compounds.
Chemical Reactions Analysis
The reactivity of similar compounds towards various nucleophiles has been studied, providing insights into their chemical behavior. For instance, (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under specific conditions . This information is crucial for understanding the chemical reactions that the compound "2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and the nature of their substituents. For example, the fluorinated benzophenone derivatives studied for Alzheimer's disease treatment showed micromolar potency against selected targets, indicating their biological activity . The crystallization and single-crystal X-ray analysis of compounds provide data on their physical properties, such as crystal system, space group, and cell parameters . These properties are essential for the development of pharmaceuticals and other applications.
Applications De Recherche Scientifique
Antimicrobial Activity
- Fluorinated benzothiazolo imidazole compounds, related to the chemical structure , demonstrated promising antimicrobial activity. This includes compounds synthesized from 4-fluoro-3-chloroaniline, indicating potential in antimicrobial applications (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Alzheimer's Disease Research
- Fluorinated benzophenone derivatives have been studied as multipotent agents against Alzheimer's disease, showcasing their potential in neurological research. These derivatives, including fluorinated analogues, showed balanced micromolar potency against targets like β-secretase and acetylcholinesterase (Belluti et al., 2014).
Cancer Research
- Benzophenone tagged pyridine analogues, which share a structural resemblance, have shown antiproliferative activity against cancer cells. Specific compounds with fluoro and chloro substituents demonstrated significant activity in inhibiting tumor growth (Al‐Ghorbani et al., 2016).
Material Science
- In material science, derivatives of benzophenone, similar in structure to the compound , have been used in the synthesis of new materials. This includes the creation of novel copolymers with potential applications in areas like proton exchange membranes (Ghassemi, Ndip, & Mcgrath, 2004).
Photophore Applications
- Benzophenone photophores, closely related to the compound of interest, have been extensively used in bioorganic chemistry and material science due to their unique photochemical properties. This includes applications in protein-protein interaction mapping and surface grafting (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Antitumor Activity
- Novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have shown potent antitumor activity. These compounds were effective against leukemia and lung carcinoma cells, indicating their relevance in cancer treatment research (Kumazawa et al., 1997).
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-17-11-15(20)4-5-16(17)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOVWRYMDHDWFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643385 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898763-55-8 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)
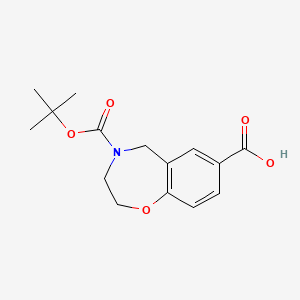
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)
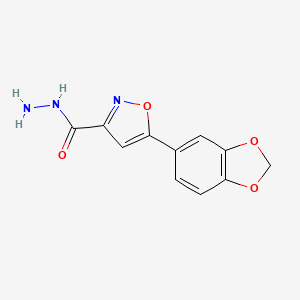
![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)

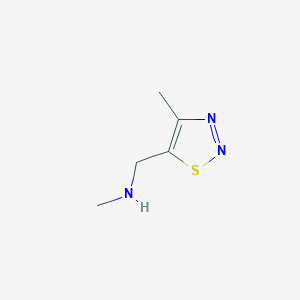
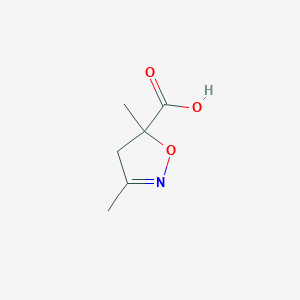
![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)
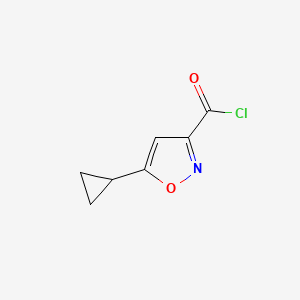
![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)